molecular formula C18H32I2O2 B10859288 Oleic acid I 125

Oleic acid I 125

Cat. No.: B10859288
M. Wt: 530.3 g/mol
InChI Key: AJLNCCBKZPMARL-YUGKZARUSA-N
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Description

Oleic acid is a monounsaturated omega-9 fatty acid that occurs naturally in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may be yellowish due to the presence of impurities. In chemical terms, oleic acid is classified as a monounsaturated omega-9 fatty acid, with the chemical formula CH₃(CH₂)₇CH=CH(CH₂)₇COOH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid can be prepared through several methods, including the low-temperature crystallization of olive oil fatty acids and the fractional distillation of methyl esters of olive oil fatty acids. Another method involves the isomerization of oleic acid with nitrogen oxides to produce elaidic acid .

Industrial Production Methods

Industrially, oleic acid is often obtained from the hydrolysis of triglycerides found in animal and vegetable fats. The process involves saponification, where fats are treated with an alkali to produce glycerol and fatty acids. The fatty acids are then separated and purified to obtain oleic acid .

Chemical Reactions Analysis

Types of Reactions

Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:

Common Reagents and Conditions

    Hydrogenation: Requires a catalyst such as palladium or nickel.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or ozone.

    Isomerization: Involves the use of nitrogen oxides

Major Products

    Stearic acid: From hydrogenation.

    Nonanoic acid and azelaic acid: From oxidation.

    Elaidic acid: From isomerization

Scientific Research Applications

Oleic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and reactivity. Unlike polyunsaturated fatty acids, oleic acid is less prone to oxidation, making it more stable. Its cis configuration also introduces a bend in the molecule, affecting its physical properties and biological functions .

Properties

Molecular Formula

C18H32I2O2

Molecular Weight

530.3 g/mol

IUPAC Name

(Z)-9,10-bis(125I)(iodanyl)octadec-9-enoic acid

InChI

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19-2,20-2

InChI Key

AJLNCCBKZPMARL-YUGKZARUSA-N

Isomeric SMILES

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[125I])/[125I]

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I

Origin of Product

United States

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